molecular formula C15H11NO B12992226 3-(Phenylethynyl)benzamide

3-(Phenylethynyl)benzamide

Cat. No.: B12992226
M. Wt: 221.25 g/mol
InChI Key: UQZMQWIEFNXYDG-UHFFFAOYSA-N
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Description

3-(Phenylethynyl)benzamide is an organic compound that features a benzamide core with a phenylethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Phenylethynyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Another approach involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The reaction is typically carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

3-(Phenylethynyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Substitution: N-bromosuccinimide (NBS) for free radical bromination.

Major Products

    Oxidation: Benzoic acids.

    Substitution: Brominated benzamides.

Scientific Research Applications

3-(Phenylethynyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Phenylethynyl)benzamide involves its role as a multikinase inhibitor. It potently inhibits Src kinase (IC50 = 0.003 μM) and other kinases involved in the MAPK signal transduction pathway . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis in TNBC models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylethynyl)benzamide stands out due to its specific inhibition of Src kinase and its potent anti-TNBC activity. Its unique structure allows for effective interaction with multiple molecular targets, making it a promising candidate for further drug development.

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

3-(2-phenylethynyl)benzamide

InChI

InChI=1S/C15H11NO/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H2,16,17)

InChI Key

UQZMQWIEFNXYDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)N

Origin of Product

United States

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